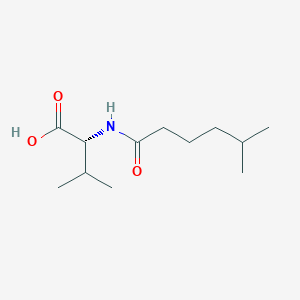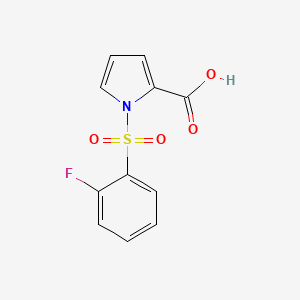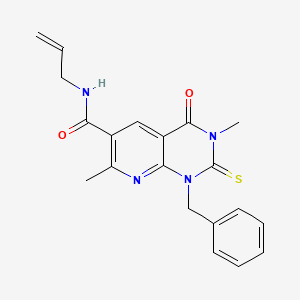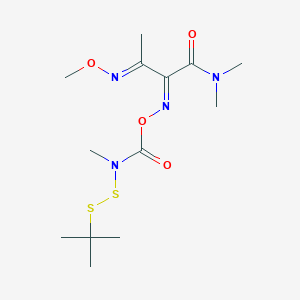
7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the oxime group via reaction with methoxyamine.
Step 3: Addition of the dithia and diaza groups through nucleophilic substitution reactions.
Step 4: Final modifications to introduce the pentamethyl groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
“7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert oxime groups to amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form stable complexes with metal ions can be of particular interest.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, the compound may be used as a catalyst or as an intermediate in the production of other chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which “7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cell surface receptors, modulating signal transduction pathways.
Metal Ion Chelation: The compound’s ability to chelate metal ions can influence various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 6-oxo-N,N,2,2,5-pentamethyl-: Lacks the methoxyimino group.
7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(hydroxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-: Contains a hydroxyimino group instead of a methoxyimino group.
Uniqueness
The presence of the methoxyimino group in “7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” distinguishes it from similar compounds. This functional group can influence the compound’s reactivity and interactions with other molecules, making it unique in its class.
Propriétés
Numéro CAS |
90293-50-8 |
|---|---|
Formule moléculaire |
C13H24N4O4S2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
[(E)-[(3E)-1-(dimethylamino)-3-methoxyimino-1-oxobutan-2-ylidene]amino] N-(tert-butyldisulfanyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H24N4O4S2/c1-9(14-20-8)10(11(18)16(5)6)15-21-12(19)17(7)23-22-13(2,3)4/h1-8H3/b14-9+,15-10+ |
Clé InChI |
SHRCWWNYYQSWTJ-AOEKMSOUSA-N |
SMILES isomérique |
C/C(=N\OC)/C(=N\OC(=O)N(C)SSC(C)(C)C)/C(=O)N(C)C |
SMILES canonique |
CC(=NOC)C(=NOC(=O)N(C)SSC(C)(C)C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


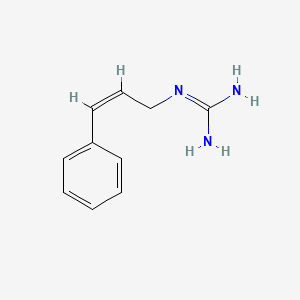
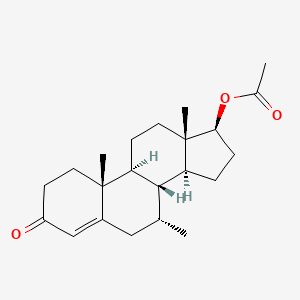
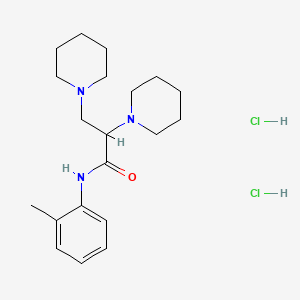
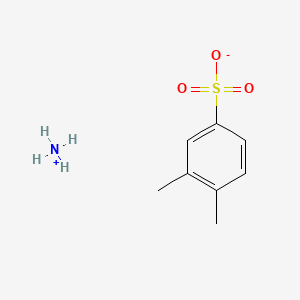

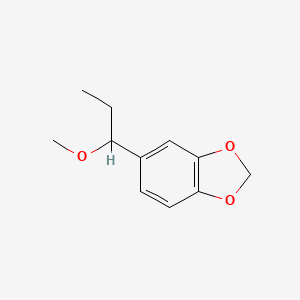
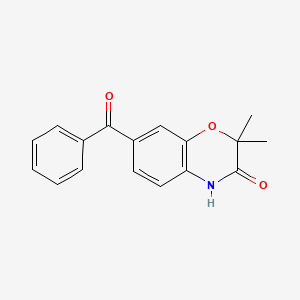

![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)
